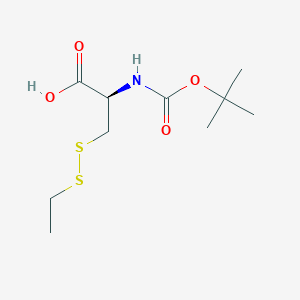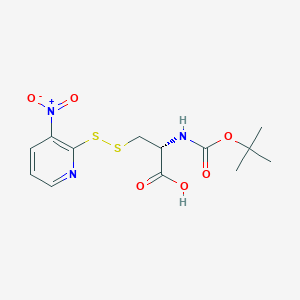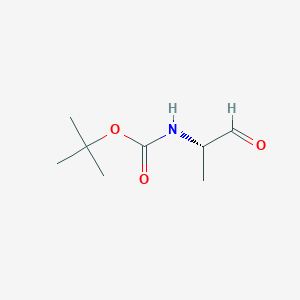
Boc-L-alaninal
Overview
Description
Boc-L-alaninal, also known as tert-butoxycarbonyl-L-alanine aldehyde, is a derivative of the amino acid alanine. It is commonly used in peptide synthesis and organic chemistry due to its ability to act as a protecting group for amino acids. The compound has the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol .
Mechanism of Action
Target of Action
It’s known that boc-l-alaninal is used as a reagent in organic synthesis , implying that its targets could be a wide range of organic compounds depending on the specific reaction.
Mode of Action
This compound interacts with its targets through chemical reactions. As a reagent, it participates in the formation of new bonds, contributing to the synthesis of complex organic molecules . The exact mode of action can vary depending on the specific reaction in which this compound is used.
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the specific molecules it helps synthesize. For example, it has been used as a reagent for the organic synthesis of the C(26)-C(32) Oxazole Fragment of Calyculin C .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents or catalysts. For instance, it is recommended to be stored at a temperature of −20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-L-alaninal can be synthesized through the reaction of L-alanine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane. The resulting Boc-L-alanine is then oxidized to this compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-L-alaninal undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to Boc-L-alanine carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Amines, hydroxylamines, in the presence of mild acids or bases.
Major Products:
Oxidation: Boc-L-alanine carboxylic acid.
Reduction: Boc-L-alaninol.
Substitution: Boc-L-alanine imine or oxime.
Scientific Research Applications
Boc-L-alaninal is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: this compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of peptide-based drugs and inhibitors.
Comparison with Similar Compounds
Boc-L-prolinal: Similar to Boc-L-alaninal but derived from proline.
Boc-L-valinal: Derived from valine, used in similar applications.
Boc-L-leucinal: Derived from leucine, also used in peptide synthesis.
Uniqueness: this compound is unique due to its specific structure derived from alanine, making it suitable for the synthesis of alanine-containing peptides. Its aldehyde group provides additional reactivity compared to other Boc-protected amino acids, allowing for diverse chemical transformations .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQRZPWMXXJEKU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426755 | |
| Record name | Boc-L-alaninal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-50-4 | |
| Record name | Boc-L-alaninal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role did Boc-L-alaninal play in the synthesis of janolusimide B?
A1: this compound served as a crucial starting material in the 11-step synthesis of acetylated ester 192, a key intermediate in the determination of the absolute configuration of janolusimide B []. The synthesis involved a crotylation reaction of this compound as one of the key steps.
Q2: How does the use of this compound in the synthesis of natural product analogues contribute to our understanding of structure-activity relationships?
A2: While the provided research doesn't directly explore the SAR of this compound itself, its use in synthesizing analogues of natural products like janolusimide B allows for systematic modifications of the target molecule's structure [, ]. By analyzing the biological activity of these modified analogues, researchers can gain valuable insights into how specific structural features influence the overall activity, potency, and selectivity of the parent natural product.
Q3: Are there any documented applications of this compound in the development of agricultural chemicals?
A3: One of the research papers mentions exploring new routes for synthesizing biotin biosynthetic precursors and their fluorinated analogues, which are considered potentially valuable in agricultural chemistry []. Although the specific involvement of this compound isn't detailed in this context, its versatility as a chiral building block suggests its potential application in the synthesis of these agricultural compounds. Further research would be needed to fully explore this possibility.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
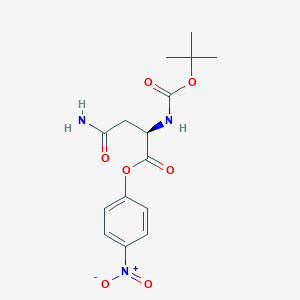
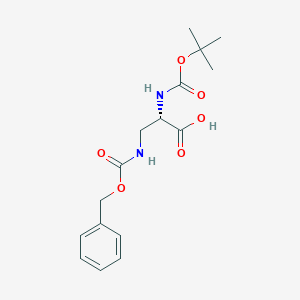
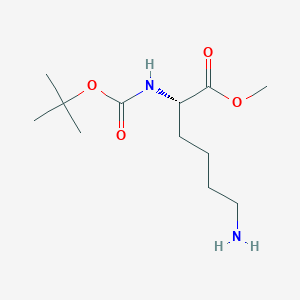
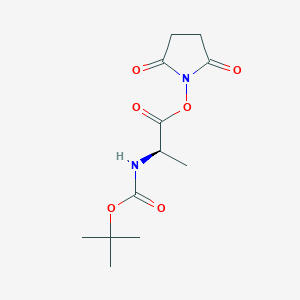
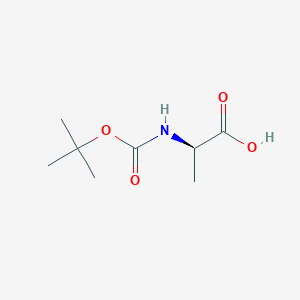
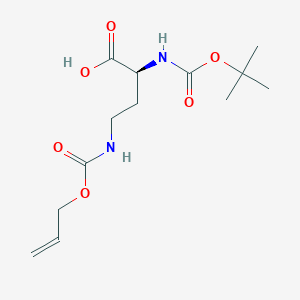
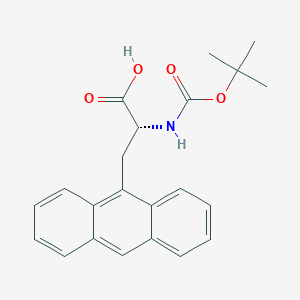
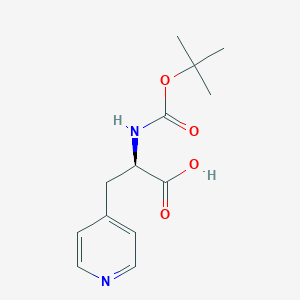
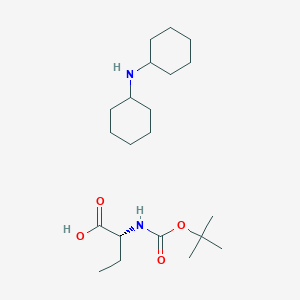

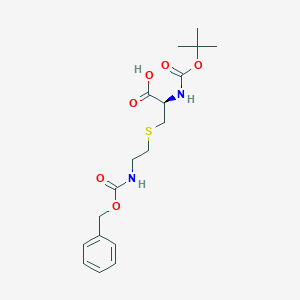
![(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B558588.png)
